molecular formula C24H26BrO2P B12505693 6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid

6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid

Katalognummer: B12505693
Molekulargewicht: 457.3 g/mol
InChI-Schlüssel: RWBSUACWLXYFPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid is a chemical compound with the molecular formula C24H26BrO2P and a molecular weight of 457.34 g/mol . It is known for its unique structure, which includes a bromine atom attached to a triphenylphosphoranyl group, making it a valuable compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid typically involves the reaction of triphenylphosphine with a suitable brominated hexanoic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form phosphine amides, while oxidation reactions can form phosphine oxides .

Wissenschaftliche Forschungsanwendungen

6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-(Bromotriphenyl-l5-phosphanyl)hexanoic acid involves its interaction with various molecular targets and pathways. The bromine atom and phosphanyl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a catalyst in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C24H26BrO2P

Molekulargewicht

457.3 g/mol

IUPAC-Name

6-[bromo(triphenyl)-λ5-phosphanyl]hexanoic acid

InChI

InChI=1S/C24H26BrO2P/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22,23-17-9-3-10-18-23)20-12-4-11-19-24(26)27/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,26,27)

InChI-Schlüssel

RWBSUACWLXYFPL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(CCCCCC(=O)O)(C2=CC=CC=C2)(C3=CC=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.